N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C22H20N4O3 and a molecular weight of 388.4192 g/mol This compound is known for its unique chemical structure, which includes a benzotriazole ring, a methoxyphenyl group, and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-(4-methoxyphenyl)-2H-benzotriazole with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential cellular processes. The benzotriazole ring plays a crucial role in binding to bacterial enzymes, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzoimidazol-1-ylethanone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide stands out due to its unique combination of a benzotriazole ring and methoxyphenyl group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H20N4O3/c1-15-5-3-4-6-21(15)29-14-22(27)23-16-7-12-19-20(13-16)25-26(24-19)17-8-10-18(28-2)11-9-17/h3-13H,14H2,1-2H3,(H,23,27) |
InChI Key |
AEWAGQKVYBABRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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